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Compound of Interest

Compound Name: Methyl 2,4-dibromobutyrate

Cat. No.: B1583245

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl
2,4-dibromobutyrate, a key intermediate in the synthesis of various pharmaceuticals.[1]
Designed for researchers, scientists, and professionals in drug development, this document
offers an in-depth exploration of the compound's structural features as elucidated by Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS). The focus is on the practical interpretation of spectral data, grounded in established
principles of organic spectroscopy.

Introduction: The Significance of Methyl 2,4-
dibromobutyrate

Methyl 2,4-dibromobutyrate (CsHsBr2032) is a versatile bifunctional molecule featuring two
bromine atoms at the a and y positions relative to the ester carbonyl group. This unique
substitution pattern makes it a valuable building block in organic synthesis, particularly for the
construction of heterocyclic systems and other complex molecular architectures. Accurate and
thorough spectroscopic characterization is paramount for verifying its identity, assessing its
purity, and understanding its reactivity in subsequent chemical transformations. This guide will
delve into the predicted and expected spectroscopic signatures of Methyl 2,4-
dibromobutyrate, providing a robust framework for its analysis.

Molecular Structure and Properties:
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Property Value

Molecular Formula CsHsBr20:2

Molecular Weight 259.92 g/mol

SMILES COC(=0O)C(Br)CCBr

Density Approximately 1.840 g/mL at 20 °C

Experimental and Computational Methodologies

While experimental spectra for Methyl 2,4-dibromobutyrate are not widely published, the data
presented herein is a composite of predictions based on established spectroscopic principles
and data from structurally related compounds. The following sections detail the standard
methodologies for acquiring such spectra.

NMR Spectroscopy

High-resolution *H and 3C NMR spectra are typically acquired on a 400 MHz or higher
spectrometer. The sample (5-10 mg) is dissolved in deuterated chloroform (CDClIs) with
tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier-Transform Infrared (FTIR) spectrometer. For liquid
samples like Methyl 2,4-dibromobutyrate, a thin film is prepared between two potassium
bromide (KBr) plates. The spectrum is typically recorded over a range of 4000-400 cm™1,

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EIl) source.
The sample is introduced, ionized, and the resulting fragments are separated based on their
mass-to-charge ratio (m/z).

Spectroscopic Data and Interpretation
'H NMR Spectroscopy (Predicted)

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1583245?utm_src=pdf-body
https://www.benchchem.com/product/b1583245?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The *H NMR spectrum of Methyl 2,4-dibromobutyrate is expected to exhibit four distinct
signals, corresponding to the four unique proton environments in the molecule.

Predicted *H NMR Data (400 MHz, CDCIs):

Chemical Shift

Signal Multiplicity Integration Assighment
(3, ppm)

a ~3.80 Singlet 3H -OCHs

b ~2.50-2.70 Multiplet 2H -CHz- (C3)

c ~4.40 Triplet 1H -CHBr- (C2)

d ~ 3.60 Triplet 2H -CH2zBr (C4)

Interpretation:

e -OCHs (a): The methyl protons of the ester group are expected to appear as a sharp singlet
around 3.80 ppm, a characteristic region for this functional group.

e -CH:z- (b): The methylene protons at the C3 position are diastereotopic and are coupled to
the protons on C2 and C4. This will result in a complex multiplet in the range of 2.50-2.70

ppm.

e -CHBr- (c): The proton at the C2 position, being adjacent to the electron-withdrawing
bromine atom and the carbonyl group, will be significantly deshielded and is predicted to
appear as a triplet around 4.40 ppm due to coupling with the C3 methylene protons.

e -CH:2Br (d): The methylene protons at the C4 position, attached to a bromine atom, are
expected to resonate as a triplet around 3.60 ppm due to coupling with the C3 protons.

Caption: Molecular structure of Methyl 2,4-dibromobutyrate with proton assignments.

3C NMR Spectroscopy (Predicted)

The proton-decoupled 3C NMR spectrum is predicted to show five signals, corresponding to
the five carbon atoms in the molecule.
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Predicted 3C NMR Data (100 MHz, CDCIs):

Signal Chemical Shift (6, ppm) Assignment
1 ~ 169 C=0 (C1)

2 ~45 -CHBr- (C2)
3 ~38 -CH2- (C3)

4 ~ 30 -CH2Br (C4)
5 ~ 53 -OCHs

Interpretation:

C=0 (1): The carbonyl carbon of the ester is expected to be the most downfield signal,
appearing around 169 ppm.

e -CHBr- (2): The carbon atom bonded to the bromine at the a-position (C2) will be deshielded
and is predicted to resonate around 45 ppm.

e -CHz2- (3): The methylene carbon at C3 is expected to appear around 38 ppm.

e -CH2Br (4): The carbon atom bonded to the bromine at the y-position (C4) is predicted to be
in the region of 30 ppm.

e -OCHs (5): The methyl carbon of the ester group will be found around 53 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the characteristic absorptions of the ester functional
group and the carbon-bromine bonds.

Predicted IR Absorption Bands:
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Wavenumber (cm~?) Intensity Assignment

~ 2950 Medium C-H stretch (aliphatic)
~ 1740 Strong C=0 stretch (ester)

~ 1200, 1150 Strong C-O stretch (ester)

~ 650, 550 Medium-Strong C-Br stretch

Interpretation:

e Astrong, sharp absorption band around 1740 cm~* is a definitive indicator of the ester
carbonyl (C=0) stretch.[2]

e Strong bands in the 1200-1150 cm~1 region are characteristic of the C-O stretching
vibrations of the ester group.[3]

e The presence of carbon-bromine bonds will give rise to absorptions in the fingerprint region,
typically between 650 and 550 cm~1.

Mass Spectrometry (Predicted)

The mass spectrum of Methyl 2,4-dibromobutyrate will exhibit a characteristic isotopic pattern
for bromine-containing compounds. Bromine has two major isotopes, 7°Br and 8!Br, in nearly a
1:1 ratio.[4] This results in pairs of peaks (M and M+2) for the molecular ion and any bromine-
containing fragments.

Predicted Key Fragments:
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miz lon Structure

258, 260, 262 [M]* (molecular ion)

227,229 [M - OCHs]*

179, 181 M- Br]*

151, 153 [M - Br - COJ* or [BrCH2CH2CHCO]*
121, 123 [BrCH2CHa]*

59 [COOCHSs]*

Interpretation:

The molecular ion peak should be observed as a cluster at m/z 258, 260, and 262,

corresponding to the different combinations of bromine isotopes. Common fragmentation

pathways would include the loss of the methoxy group (-OCHs), a bromine atom (-Br), and

cleavage of the carbon-carbon bonds.
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Caption: Predicted major fragmentation pathways for Methyl 2,4-dibromobutyrate in EI-MS.

Conclusion
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The spectroscopic data presented in this guide, based on established principles and analysis of
related compounds, provides a comprehensive framework for the identification and
characterization of Methyl 2,4-dibromobutyrate. The predicted *H and 3C NMR spectra offer
detailed insights into the connectivity of the molecule, while IR spectroscopy confirms the
presence of key functional groups. Mass spectrometry provides crucial information on the
molecular weight and elemental composition, with the characteristic bromine isotopic pattern
serving as a definitive marker. This guide serves as a valuable resource for scientists engaged
in the synthesis and application of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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